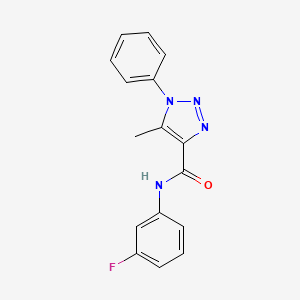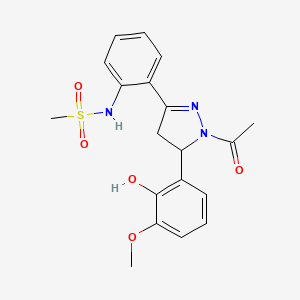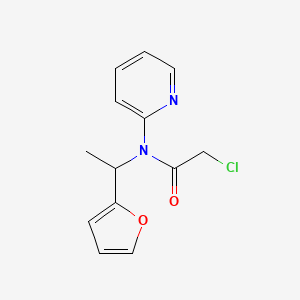
N-(3-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as 3F-4CA, is a chemical compound that belongs to the class of triazole derivatives. It has diverse applications in scientific research, especially in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Various synthesis techniques for related triazole derivatives have been explored. For instance, McLaughlin et al. (2016) described the synthesis and characterization of a similar compound, highlighting the importance of correct identification in research chemicals and their potential for mislabeling (McLaughlin et al., 2016).
- Crystal Structure and Antitumor Activity : Hao et al. (2017) studied the synthesis and crystal structure of a related fluoro-phenyl triazole derivative, highlighting its potential in inhibiting the proliferation of cancer cell lines (Hao et al., 2017).
Biological Activities
- Antimicrobial Properties : Pokhodylo et al. (2021) discovered that certain 1H-1,2,3-triazole-4-carboxamides exhibit potent antibacterial effects against pathogens like S. aureus, indicating a potential application in antimicrobial therapies (Pokhodylo et al., 2021).
- Enzyme Inhibition for Disease Control : Saleem et al. (2018) explored the enzyme inhibition potential of a related triazole derivative, suggesting its utility in controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).
- Antiviral Evaluation : Jordão et al. (2009) evaluated N-amino-1,2,3-triazoles for their antiviral effects against Cantagalo virus, indicating a potential application in antiviral drug development (Jordão et al., 2009).
Structural Analysis and Synthesis
- Crystallographic Analysis : Gonzaga et al. (2016) reported on the crystal structures of various 1,2,3-triazole derivatives, contributing to the understanding of their molecular conformations and interactions (Gonzaga et al., 2016).
- Combinatorial Chemistry Applications : Pokhodylo et al. (2009) developed a synthetic protocol for creating combinatorial libraries of 1,2,3-triazole-4-carboxamides, demonstrating the compound's versatility in drug discovery (Pokhodylo et al., 2009).
Potential Therapeutic Uses
- Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) studied a triazole derivative as a neurokinin-1 receptor antagonist, indicating potential applications in treating conditions like emesis and depression (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-11-15(16(22)18-13-7-5-6-12(17)10-13)19-20-21(11)14-8-3-2-4-9-14/h2-10H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWORLMGKNXFZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2745566.png)
![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate](/img/structure/B2745568.png)

![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)


![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole](/img/structure/B2745575.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745577.png)



![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)